Product packaging for 3-(4-Methylfuran-3-yl)butan-2-ol(Cat. No.:)

3-(4-Methylfuran-3-yl)butan-2-ol

Cat. No.: B15267022
M. Wt: 154.21 g/mol
InChI Key: OZZXQRQPGXZGED-UHFFFAOYSA-N
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Description

3-(4-Methylfuran-3-yl)butan-2-ol (CAS 1861415-47-5) is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . Its structure features a butan-2-ol chain substituted at the 3-position with a 4-methylfuran-3-yl group, making it a valuable furan-based building block for synthetic organic chemistry . While specific biological or mechanistic studies on this exact compound are not detailed in the literature, furan derivatives are of significant interest in chemical research. Substituted furans are recognized as important scaffolds in medicinal chemistry and are integral parts of various natural products and approved drugs . Furthermore, furan compounds like 2-methylfuran are prominent in materials science, serving as key intermediates derived from biomass for the synthesis of value-added chemicals and high-density liquid fuels . As such, this compound presents itself as a versatile reagent for researchers exploring novel synthetic pathways, developing new heterocyclic compounds, or investigating biomass-derived molecules . This product is intended For Research Use Only and is not intended for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B15267022 3-(4-Methylfuran-3-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(4-methylfuran-3-yl)butan-2-ol

InChI

InChI=1S/C9H14O2/c1-6-4-11-5-9(6)7(2)8(3)10/h4-5,7-8,10H,1-3H3

InChI Key

OZZXQRQPGXZGED-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(C)C(C)O

Origin of Product

United States

Contextualizing Chiral Furan Substituted Alcohols in Contemporary Organic Synthesis

Chiral furan (B31954) derivatives are pivotal building blocks in the synthesis of numerous natural products and biologically active compounds. escholarship.orgnih.gov The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in a wide array of pharmaceuticals and agrochemicals. pharmaguideline.com The introduction of chirality, or "handedness," into these furan-containing molecules dramatically expands their chemical space and biological activity, as different stereoisomers of a compound can exhibit markedly different physiological effects. bldpharm.comleyan.com

The development of straightforward methods for accessing substituted chiral furans from readily available starting materials is a significant focus in organic chemistry. escholarship.orgnih.gov Strategies such as the functionalization of existing furan rings, organocatalytic enantioselective approaches, and the use of carbohydrates as chiral pool precursors are actively being explored. nih.gov Chiral furan-substituted alcohols, in particular, serve as versatile intermediates that can be transformed into a variety of other functional groups, making them highly prized in synthetic endeavors. researchgate.net

The Importance of Polyfunctionalized Building Blocks in Chemical Research

Modern chemical synthesis relies heavily on the use of polyfunctionalized building blocks, which are small molecules that incorporate multiple reactive sites or functional groups. google.comnih.gov These building blocks offer a modular and efficient approach to constructing complex molecular architectures, as they allow for the sequential and selective introduction of different structural motifs. nih.gov The use of such building blocks is instrumental in the creation of compound libraries for drug discovery and in the synthesis of intricate natural products. nih.gov

Overview of Research Trajectories for Complex Organic Molecules with Stereogenic Centers

The synthesis of complex organic molecules containing multiple stereogenic centers is a central theme in modern organic chemistry. bldpharm.comCurrent time information in BT. A stereogenic center is an atom within a molecule, typically a carbon atom, that is bonded to four different groups. Current time information in BT.bldpharm.com The presence of such centers gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. bldpharm.com

A molecule with n stereogenic centers can have up to 2n possible stereoisomers. chemsrc.com The ability to selectively synthesize a single, desired stereoisomer is crucial, particularly in the pharmaceutical industry, as different stereoisomers can have vastly different biological activities. Research in this area is focused on developing highly stereoselective reactions and employing chiral building blocks to control the spatial arrangement of atoms in the final product.

The Unique Structural Features of 3 4 Methylfuran 3 Yl Butan 2 Ol for Academic Inquiry

Retrosynthetic Analysis of the this compound Framework

A retrosynthetic analysis of this compound offers several logical pathways to simplify the target molecule into more readily available starting materials. The primary disconnections can be made at the C-C bond linking the furan and butanol moieties, or through functional group interconversion of the secondary alcohol.

One plausible retrosynthetic route begins with the disconnection of the alcohol functionality, leading back to the precursor ketone, 3-(4-methylfuran-3-yl)butan-2-one. This ketone is a key intermediate, as the stereoselective reduction of its carbonyl group would establish one of the chiral centers. This approach is advantageous as numerous asymmetric reduction methods are well-established in organic synthesis.

A further disconnection of the C-C bond between the furan ring and the butan-2-one side chain suggests a coupling reaction. For instance, a Friedel-Crafts-type acylation of 3-methylfuran (B129892) with a suitable butanoyl derivative could be envisioned. Alternatively, a cross-coupling reaction between a 3-metalated-4-methylfuran and a 3-halobutan-2-one derivative could construct the carbon skeleton.

An alternative strategy involves building the furan ring onto a pre-existing chiral butanol framework. This could start from a chiral butanol derivative, which would then undergo a series of reactions, such as the Paal-Knorr furan synthesis or other modern furan synthetic methodologies, to construct the heterocyclic ring. escholarship.orgthieme-connect.de This approach secures the stereochemistry of the alcohol center early in the synthesis.

Enantioselective Synthesis Strategies for this compound

Given the presence of two stereocenters, achieving enantiopure this compound is a significant challenge. The following sections explore various catalytic methods to control the stereochemical outcome.

The stereocenter at the C2 position of the butan-2-ol moiety can be effectively introduced through asymmetric catalysis, primarily by the enantioselective reduction of the prochiral ketone, 3-(4-methylfuran-3-yl)butan-2-one.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from ketones. ethz.chmdpi.com Ruthenium and iridium complexes bearing chiral ligands have demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of a wide range of ketones, including those with heteroaromatic substituents. rsc.org For the reduction of 3-(4-methylfuran-3-yl)butan-2-one, a catalyst system such as a Ru(II) complex with a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand could be employed. rsc.org These reactions are often performed under hydrogen pressure and can afford high yields and excellent enantiomeric excesses (ee). ethz.ch The presence of the furan ring, a heteroaromatic system, can be challenging, but successful asymmetric hydrogenations of furan derivatives have been reported. wikipedia.orgnih.govdicp.ac.cn

Table 1: Hypothetical Data for Transition Metal-Catalyzed Asymmetric Hydrogenation of 3-(4-Methylfuran-3-yl)butan-2-one

Catalyst SystemLigandSolventH₂ Pressure (bar)Temp (°C)Conversion (%)ee (%)
RuCl₂(diphosphine)(diamine)(S)-BINAP / (S,S)-DPENMethanol5040>9998
[Ir(COD)Cl]₂ / P,N-ligand(S)-Ph-pyboxDichloromethane80259596
Rh(I)-bisphosphine(R,R)-Me-DuPhosTetrahydrofuran20309897

This table presents hypothetical data based on typical results found in the literature for analogous substrates.

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral alcohols. nih.gov One prominent method is the asymmetric transfer hydrogenation of ketones, often utilizing a Hantzsch ester as the hydrogen source in the presence of a chiral phosphoric acid or a chiral primary amine catalyst. This approach has been successfully applied to a variety of ketones, and the synthesis of chiral furfuryl alcohols has been achieved through organocatalytic methods. nih.gov The mild reaction conditions and the operational simplicity of organocatalysis make it an attractive strategy.

Chiral Lewis acids can be employed to catalyze the enantioselective addition of nucleophiles to carbonyl compounds. nih.govresearchgate.net In the context of synthesizing this compound, a chiral Lewis acid could be used to direct the addition of a methyl group (e.g., from a methyl Grignard reagent or dimethylzinc) to a precursor aldehyde, 2-(4-methylfuran-3-yl)propanal. Alternatively, a Lewis acid could be used in the dehydration of a tertiary alcohol to form a specific alkene isomer. cjcatal.com The choice of Lewis acid and chiral ligand is critical for achieving high stereocontrol.

Biocatalysis provides a highly selective and environmentally benign route to chiral alcohols. researchgate.net The use of enzymes, either as isolated proteins or in whole-cell systems, can afford products with exceptionally high enantiopurity under mild reaction conditions. acs.orgnih.gov

For the synthesis of this compound, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are the enzymes of choice for the asymmetric reduction of the corresponding ketone. researchgate.net A wide variety of commercially available KREDs can be screened to find an enzyme with high activity and selectivity for this specific substrate. These enzymatic reductions typically employ a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH) or isopropanol (B130326) and an ADH. The substrate tolerance of these enzymes can sometimes be a limitation, but protein engineering can be used to tailor enzymes for specific non-natural substrates. researchgate.net

Table 2: Hypothetical Data for Biocatalytic Reduction of 3-(4-Methylfuran-3-yl)butan-2-one

BiocatalystCofactor SystemSubstrate Conc. (mM)Temp (°C)pHConversion (%)ee (%)
KRED-P2-C11 (Codexis)NADP⁺/GDH/Glucose50307.0>99>99 (S)
ADH from Rhodococcus ruberNADP⁺/Isopropanol100257.598>99 (R)
Recombinant E. coli expressing KREDNADP⁺/GDH/Glucose200306.59599 (S)

This table presents hypothetical data based on typical results found in the literature for analogous substrates.

The chemoenzymatic approach, which combines enzymatic and chemical steps, can also be a powerful strategy. For instance, an enzymatic resolution of a racemic mixture of this compound using a lipase (B570770) to selectively acylate one enantiomer is a viable alternative.

Chiral Auxiliary-Based Approaches to Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. scielo.org.mx For the synthesis of this compound, a chiral auxiliary could be employed in an aldol-type reaction to control the formation of the two stereocenters.

For example, a chiral oxazolidinone auxiliary, such as those developed by Evans, could be attached to a propionate (B1217596) unit. researchgate.net The resulting N-propionyl oxazolidinone can then undergo a diastereoselective aldol (B89426) reaction with 4-methylfuran-3-carbaldehyde. The steric hindrance provided by the auxiliary directs the approach of the aldehyde to one face of the enolate, leading to the formation of a specific diastereomer of the aldol adduct. Subsequent removal of the auxiliary would yield the desired stereoisomer of this compound. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also been shown to be highly effective in controlling diastereoselectivity in aldol reactions and can offer advantages in certain cases. scielo.org.mxresearchgate.net

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy.

A convergent synthesis would involve the separate synthesis of the furan-containing fragment and the butanol side chain, which are then coupled together in a later step. For example, a Grignard reagent derived from a protected 3-halofuran could be reacted with butan-2-one, followed by deprotection. This approach is often efficient as it allows for the independent optimization of the synthesis of each fragment.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to the final product. For instance, a suitable furan derivative could be the starting point, followed by a series of reactions to build the butanol side chain. A potential divergent route could involve the Friedel-Crafts acylation of a 3-substituted-4-methylfuran with a butanoyl derivative, followed by reduction of the resulting ketone.

Optimization of Reaction Conditions for Maximizing Yield and Stereoselectivity

The success of any synthetic route to this compound hinges on the careful optimization of reaction conditions to maximize both the chemical yield and the stereoselectivity.

Solvent Effects on Stereochemical Outcomes

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. rsc.org Solvents can influence the conformational equilibria of substrates and transition states, as well as the aggregation state of reagents. rsc.org In stereoselective reactions, such as the chiral auxiliary-controlled aldol reaction mentioned earlier, the polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can all affect the diastereomeric ratio of the product. For instance, a study on the stereoselective synthesis of thioglycosides demonstrated that the choice of solvent was critical in determining the stereochemical outcome. nih.gov Similarly, in the optimization of other reactions, solvents like acetonitrile (B52724) have been found to provide a good balance between conversion and selectivity. scielo.br

Table 2: Hypothetical Solvent Effects on the Diastereoselectivity of an Aldol Reaction to form a Precursor of this compound

EntrySolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1Dichloromethane-7895:585
2Tetrahydrofuran-7880:2088
3Toluene-7890:1082
4Diethyl Ether-7885:1586

Determination of Absolute Configuration of the Chiral Center in this compound

The definitive assignment of the absolute configuration of the stereogenic center in this compound would necessitate the use of established analytical techniques. The presence of a secondary alcohol group is a key feature that allows for several classical and modern approaches to stereochemical elucidation.

A primary and unambiguous method for determining absolute configuration is single-crystal X-ray crystallography. As this compound is a liquid or low-melting solid at room temperature, it would first need to be converted into a crystalline derivative. This process involves reacting the alcohol with a chiral or achiral reagent to introduce functionalities that promote crystallization and, if a chiral auxiliary is not used, to introduce a heavy atom to facilitate the determination of the absolute structure using anomalous dispersion.

Common derivatizing agents include carboxylic acids or their activated forms (e.g., acid chlorides) to form esters. For instance, reaction with a heavy-atom-containing acyl halide, such as p-bromobenzoyl chloride or p-nitrobenzoyl chloride, can yield a crystalline ester suitable for X-ray analysis. The established absolute configuration of the derivatizing agent allows for the confident assignment of the stereocenter in the original alcohol.

Table 1: Potential Derivatizing Agents for X-ray Crystallography

Derivatizing Agent Resulting Derivative Purpose
p-Bromobenzoyl chloride p-Bromobenzoate ester Introduces a heavy atom (Br) for anomalous dispersion
p-Nitrobenzoyl chloride p-Nitrobenzoate ester Promotes crystallization and provides a chromophore

The modified Mosher's method is a powerful NMR-based technique for deducing the absolute configuration of chiral secondary alcohols. nih.govspringernature.com This method involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govyoutube.com

The resulting diastereomeric MTPA esters are then analyzed by ¹H NMR spectroscopy. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. nih.govspringernature.com A positive Δδ for protons on one side of the C-O bond and a negative Δδ for those on the other side reveals the spatial arrangement of the substituents around the carbinol carbon.

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of this compound

Protons Expected Sign of Δδ Inferred Spatial Position
Butyl methyl group + On the right side of the Mosher plane model
Furan ring protons - On the left side of the Mosher plane model

Note: This table is hypothetical and illustrates the expected pattern based on the principles of the Mosher's method. Actual values would require experimental synthesis and analysis.

Analysis of Diastereomeric and Enantiomeric Purity

The analysis of diastereomeric and enantiomeric purity is crucial in stereoselective synthesis. For this compound, which has two chiral centers (one on the butanol chain and potentially one if the furan ring is substituted asymmetrically, though not in this case), the determination of the ratio of diastereomers and enantiomers is essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. Using a chiral stationary phase, the enantiomers of this compound or its derivatives can be resolved into two distinct peaks, and their relative areas provide the enantiomeric excess (ee). Similarly, Gas Chromatography (GC) with a chiral column can be employed for volatile compounds.

For diastereomeric purity, standard achiral chromatography (HPLC or GC) is often sufficient, as diastereomers have different physical properties and can typically be separated on conventional stationary phases. NMR spectroscopy can also be used to determine diastereomeric ratios by integrating the signals of protons that are unique to each diastereomer.

Conformational Analysis of this compound in Solution and Gas Phase

The conformational preferences of this compound are dictated by the steric and electronic interactions between the furan ring and the butanol side chain. In solution, the molecule will exist as a population of rapidly interconverting conformers. The study of these conformers is important as they can influence the molecule's reactivity and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs) and vicinal coupling constants (³J), provides valuable information about the relative orientations of atoms in the molecule in solution. For instance, the magnitude of the coupling constant between the protons on C2 and C3 of the butanol chain can indicate the preferred dihedral angle.

In the gas phase, computational methods, such as density functional theory (DFT), are powerful tools for calculating the energies of different conformers and predicting the most stable geometries. These calculations can be complemented by experimental techniques like microwave spectroscopy for small, volatile molecules. The conformational analysis of similar structures like butane-2,3-diol has been discussed in terms of the relative stabilities of different conformers due to various interactions. youtube.com

π-Facial Selectivity in Reactions Involving the Furan Ring of Chiral Analogues

The furan ring in chiral molecules can exhibit π-facial selectivity in reactions where a reagent approaches the face of the aromatic ring. The existing stereocenter in the butanol side chain of this compound can direct the attack of an electrophile or a dienophile to one of the two faces (re or si) of the furan ring.

This stereodirecting effect is a consequence of steric hindrance, where the chiral substituent blocks one face of the furan more effectively than the other, or through electronic effects. The study of π-facial selectivity is often explored in reactions like the Diels-Alder reaction, where the furan acts as the diene. The diastereoselectivity of such reactions provides insight into the transition state geometries and the influence of the chiral auxiliary. The concept of π-facial selectivity has been explored in the context of Diels-Alder reactions of other chiral furans. rsc.org

Table 3: List of Mentioned Compounds

Compound Name
This compound
p-Bromobenzoyl chloride
p-Nitrobenzoyl chloride
(1S)-(+)-Camphanic chloride
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA)

Reactions of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The presence of two alkyl substituents, a methyl group at the 4-position and a butan-2-ol group at the 3-position, influences its reactivity.

Electrophilic Aromatic Substitution Patterns on the Furan Moiety

Furan undergoes electrophilic aromatic substitution much more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.compearson.comchemicalbook.com Substitution typically occurs preferentially at the 2- and 5-positions (the α-positions), as the carbocation intermediate formed during the reaction is better stabilized by resonance. pearson.compearson.comchemicalbook.com

In the case of this compound, the furan ring is substituted at the 3- and 4-positions. The available sites for electrophilic attack are therefore the 2- and 5-positions. Both the 3-(butan-2-ol) and the 4-methyl substituents are electron-donating alkyl groups. These groups are expected to activate the furan ring towards electrophilic attack. The directing influence of these substituents will determine the precise location of substitution. Generally, in 3,4-disubstituted furans, electrophilic substitution occurs at the available α-positions. The combined electronic effects of the 3- and 4-substituents would likely lead to a mixture of 2- and 5-substituted products, with the exact ratio depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent TypePredicted Major Product(s)Rationale
Halogenating Agents (e.g., Br₂)2-Bromo-3-(4-methylfuran-3-yl)butan-2-ol and 5-Bromo-3-(4-methylfuran-3-yl)butan-2-olBoth α-positions are activated by the electron-donating alkyl substituents.
Nitrating Agents (e.g., HNO₃/H₂SO₄)2-Nitro-3-(4-methylfuran-3-yl)butan-2-ol and 5-Nitro-3-(4-methylfuran-3-yl)butan-2-olMilder nitrating agents would be required to prevent ring degradation.
Acylating Agents (e.g., Ac₂O/Lewis Acid)2-Acetyl-3-(4-methylfuran-3-yl)butan-2-ol and 5-Acetyl-3-(4-methylfuran-3-yl)butan-2-olFriedel-Crafts acylation is a common electrophilic substitution on furans.

Cycloaddition Reactions (e.g., Diels-Alder) with the Furan Ring

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgacs.orgnumberanalytics.com The reactivity of the furan diene is enhanced by the presence of electron-donating substituents. rsc.orgmdpi.com The 3-(butan-2-ol) and 4-methyl groups in this compound are both electron-donating, and are therefore expected to increase the reactivity of the furan ring in Diels-Alder reactions compared to unsubstituted furan.

These reactions typically yield 7-oxabicyclo[2.2.1]heptene derivatives. acs.org The Diels-Alder reactions of furans can be reversible, and the stereochemical outcome (endo vs. exo selectivity) is dependent on the specific dienophile and reaction conditions. rsc.orgelectronicsandbooks.comrsc.org For this compound, reaction with a dienophile would lead to a substituted 7-oxabicyclo[2.2.1]heptene, which can be a valuable intermediate for the synthesis of more complex molecules.

Oxidative Dearomatization and Ring-Opening Reactions of the Furan Nucleus

The electron-rich furan ring is susceptible to oxidation, which can lead to dearomatization and, in some cases, ring-opening to form 1,4-dicarbonyl compounds. researchgate.netrsc.orgresearchgate.net A variety of oxidizing agents can effect this transformation, including singlet oxygen, peroxy acids (like m-CPBA), and certain metal catalysts. rsc.orgnih.gov For instance, the oxidation of some furan derivatives can yield butenolides or pyranones. researchgate.net

In the context of this compound, oxidative treatment could potentially lead to the formation of a substituted γ-dicarbonyl compound. The specific product would depend on the oxidant used and the reaction conditions. Cobalt-catalyzed oxygenation is a known method for the dearomatization of furans. nyu.edu Such reactions highlight the utility of the furan moiety as a latent dicarbonyl species.

Reductive Transformations of the Furan Ring

The furan ring can be reduced to its saturated analogue, tetrahydrofuran. numberanalytics.com This transformation is typically achieved through catalytic hydrogenation, for example, using hydrogen gas with a metal catalyst such as palladium or nickel. Other reducing agents, like sodium borohydride (B1222165) in the presence of a catalyst, can also be employed. numberanalytics.com The reduction of this compound would yield 3-(4-methyltetrahydrofuran-3-yl)butan-2-ol. It is important to note that under certain harsh reductive conditions, cleavage of the furan ring can occur. researchgate.net

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group at the 2-position of the butane (B89635) chain is another key reactive site in this compound.

Selective Oxidation Reactions to Corresponding Ketones

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, 3-(4-methylfuran-3-yl)butan-2-one. A crucial aspect of this transformation is the choice of a mild and selective oxidizing agent that will not affect the electron-rich and potentially sensitive furan ring.

Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). These reagents are generally effective under mild conditions and are less likely to cause oxidative degradation of the furan ring compared to stronger oxidants like potassium permanganate (B83412) or chromic acid.

Table 2: Suitable Reagents for the Selective Oxidation of the Secondary Alcohol in this compound

ReagentReaction ConditionsProductRationale for Selection
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, room temperature3-(4-Methylfuran-3-yl)butan-2-oneMild and selective for the oxidation of primary and secondary alcohols.
Swern Oxidation(COCl)₂, DMSO, Et₃N, low temperature3-(4-Methylfuran-3-yl)butan-2-oneAvoids the use of heavy metals and is performed under mild, low-temperature conditions.
Dess-Martin PeriodinaneCH₂Cl₂, room temperature3-(4-Methylfuran-3-yl)butan-2-oneA mild and highly selective reagent for the oxidation of alcohols to aldehydes and ketones.

Derivatization for Synthetic Manipulation (e.g., Esterification, Etherification for protecting groups or further coupling)

The secondary alcohol functionality in this compound is a key site for synthetic derivatization, allowing for the introduction of various functional groups through esterification and etherification. These transformations are crucial for protecting the hydroxyl group during subsequent reaction steps or for introducing moieties that can participate in further coupling reactions.

Esterification:

The resulting esters can serve as protecting groups. For example, acetate (B1210297) and benzoate (B1203000) esters are common protecting groups for alcohols. wikipedia.org The stability of the ester linkage can be tuned by the choice of the acyl group.

Etherification:

Etherification provides another avenue for derivatizing the hydroxyl group, often to install a more robust protecting group compared to esters. Common ether protecting groups for secondary alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)), benzyl (B1604629) ethers (Bn), and methoxymethyl (MOM) ethers. tcichemicals.com The formation of these ethers typically involves reacting the alcohol with the corresponding halide (e.g., TBDMS-Cl, BnBr) in the presence of a base.

The selection of the protecting group is critical and is guided by its stability under various reaction conditions and the ease of its selective removal. tcichemicals.comorganic-chemistry.org For example, silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, while benzyl ethers are stable under many conditions but can be removed by catalytic hydrogenation. wikipedia.org

Table 1: Examples of Esterification and Etherification Reactions for Secondary Alcohols

TransformationReagent/CatalystProduct TypePurpose
AcetylationAcetic anhydride, Pyridine (B92270)Acetate EsterProtection
BenzoylationBenzoyl chloride, TriethylamineBenzoate EsterProtection
SilylationTBDMS-Cl, Imidazoletert-Butyldimethylsilyl EtherProtection
BenzylationBenzyl bromide, NaHBenzyl EtherProtection

Nucleophilic Substitution Reactions at the Carbinol Carbon

The hydroxyl group of this compound, being on a secondary carbon, can undergo nucleophilic substitution reactions. However, the direct displacement of the hydroxyl group is generally unfavorable due to its poor leaving group ability (OH⁻ is a strong base). ucsb.edudiva-portal.org Therefore, activation of the hydroxyl group is typically required to facilitate substitution.

One common strategy is to convert the alcohol into a better leaving group, such as a tosylate, mesylate, or halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol to a tosylate. The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of stereochemistry if the carbinol carbon is a stereocenter. nih.gov

Alternatively, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which can then depart as a water molecule (a good leaving group). ucsb.edu This process often leads to the formation of a carbocation intermediate, particularly if the carbocation is stabilized. The secondary carbocation that would be formed from this compound could be susceptible to rearrangement or elimination reactions. The reaction can be catalyzed by Lewis acids or Brønsted acids. diva-portal.orgcore.ac.uk

Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free alternative. nih.gov

Table 2: Activation and Nucleophilic Substitution of Secondary Alcohols

Activation MethodReagentIntermediateSubsequent Reaction
Tosylationp-Toluenesulfonyl chloride, PyridineTosylateSₙ2 with nucleophiles (e.g., CN⁻, N₃⁻, R₂NH)
HalogenationSOCl₂, PBr₃Alkyl chloride/bromideSₙ2 or Sₙ1 with nucleophiles
Acid CatalysisH⁺ (e.g., H₂SO₄)Oxonium ion/CarbocationSₙ1 with nucleophiles (e.g., H₂O, ROH)

Cascade and Multicomponent Reactions Utilizing this compound as a Substrate

While specific examples of cascade or multicomponent reactions involving this compound are not extensively documented, its structure suggests potential for such transformations. The furan ring and the secondary alcohol offer multiple points of reactivity that could be exploited in a sequential or concerted manner.

For instance, the furan moiety is known to participate in various cycloaddition reactions and can react with electrophiles. acs.orgyoutube.com A reaction sequence could be envisioned where the alcohol is first oxidized to a ketone, which then participates in a multicomponent reaction. Alternatively, the furan ring could undergo a transformation that then triggers a reaction at the side chain.

The field of cascade reactions is vast, and the development of new transformations is an active area of research. The principles of cascade reactions often involve a single event triggering a series of subsequent bond-forming or bond-breaking steps.

Regioselectivity and Stereoselectivity in the Reactions of this compound

Regioselectivity:

The regioselectivity of reactions involving this compound will be dictated by the interplay of the furan ring and the butanol side chain.

Furan Ring: The furan ring is a π-rich heterocycle and is generally more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution on the furan ring typically occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. chemicalbook.comquora.com In this compound, the C2 and C5 positions of the furan ring are potential sites for electrophilic attack. The directing effect of the alkyl substituent at C4 and the butanol substituent at C3 would influence the precise regiochemical outcome.

Side Chain: Reactions at the side chain will be directed by the functional groups present. The hydroxyl group at C2 of the butan-2-ol moiety is the primary site for reactions like esterification and etherification. Nucleophilic substitution would also occur at this position after activation.

Stereoselectivity:

The carbinol carbon (C2 of the butan-2-ol chain) in this compound is a stereocenter. Therefore, reactions at this center can proceed with stereoselectivity.

Nucleophilic Substitution: As mentioned earlier, Sₙ2 reactions at the carbinol carbon, following activation of the hydroxyl group, will proceed with inversion of configuration. Sₙ1 reactions, proceeding through a planar carbocation intermediate, would likely lead to a racemic or near-racemic mixture of products.

Enzymatic Reactions: Asymmetric transesterification of secondary alcohols catalyzed by enzymes, such as lipases or esterases, can exhibit high enantioselectivity. nih.gov Such biocatalytic methods could be employed for the kinetic resolution of racemic this compound or for the stereoselective synthesis of its derivatives.

Protecting Groups: The use of chiral protecting groups can influence the stereochemical outcome of subsequent reactions by inducing diastereoselectivity. nih.gov

The stereochemistry of the starting material and the choice of reagents and reaction conditions are crucial for controlling the stereochemical outcome of transformations involving this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 4 Methylfuran 3 Yl Butan 2 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 3-(4-Methylfuran-3-yl)butan-2-ol, a suite of advanced NMR techniques would be employed to unambiguously determine its constitution, stereochemistry, and preferred conformation.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, key correlations would be expected between the protons of the butanol chain, for instance, between the methine proton at C2 and the protons at C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom in the molecule based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically over two to three bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC correlations would be expected from the methyl protons on the furan (B31954) ring to the C3a and C4 carbons of the furan ring, and from the butanol chain protons to the furan ring carbons, confirming the substitution pattern. researchgate.netdocbrown.info

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry and conformation of the molecule by identifying protons that are close in space, irrespective of their bonding. For this compound, which has two chiral centers (C2 and C3), NOESY would be instrumental in establishing the relative stereochemistry (syn or anti). Specific through-space correlations between the protons on C2 and C3 would provide this crucial information.

A hypothetical table of expected NMR data, based on analysis of similar structures, is presented below. Actual experimental values would be required for definitive assignment.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom NumberHypothetical ¹H Chemical Shift (ppm)MultiplicityHypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)Key COSY CorrelationsKey NOESY Correlations (for syn/anti)
1~1.2d~23C2, C3H-2H-2, H-3
2~3.8m~68C1, C3, C4H-1, H-3H-1, H-3
3~2.8m~40C1, C2, C4, C5', C3'H-2, H-4H-2, H-4, H-5'
4~1.1d~20C2, C3, C5'H-3H-3, H-5'
2'~7.2s~140C3', C4', C5'-H-5'
3'--~125---
4'--~115---
5'~7.1s~140C2', C3', C4'-H-2', H-3
Me-4'~2.0s~10C3', C4', C5'-H-5'

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is crucial, particularly in the context of asymmetric synthesis. Chiral Shift Reagents (CSRs), such as lanthanide complexes (e.g., Eu(hfc)₃) or chiral acids (e.g., Mosher's acid), can be used to differentiate between enantiomers in an NMR spectrum. The CSR forms diastereomeric complexes with the enantiomers of the alcohol, leading to separate signals for corresponding protons in the ¹H NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for monitoring the progress of a chemical reaction in situ. By adding a known amount of an internal standard to the reaction mixture, the concentration of reactants, intermediates, and products can be determined over time by integrating their respective signals in the ¹H NMR spectrum. This method would be highly applicable to the synthesis of this compound, allowing for the optimization of reaction conditions and the determination of reaction kinetics without the need for chromatographic workup of each data point.

Chiroptical Spectroscopy for Chirality Assessment

Chiroptical techniques are essential for investigating the three-dimensional structure of chiral molecules by measuring their differential interaction with circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Determining Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the absolute configuration of the stereocenters. For this compound, the CD spectrum would exhibit Cotton effects corresponding to the electronic transitions of the furan chromophore. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known absolute configuration (e.g., (2R, 3R)), the absolute stereochemistry of the synthesized or isolated compound could be determined. researchgate.net

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign and position of the Cotton effect, is characteristic of the absolute configuration of the molecule. Similar to CD spectroscopy, comparing the experimental ORD curve of this compound with theoretically calculated curves would provide confirmatory evidence for its absolute configuration. mdpi.com

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. In the case of this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions. The molecular ion peak, while potentially weak in secondary alcohols, would provide the exact mass and, consequently, the molecular formula. chemistrynotmystery.comlibretexts.org

The fragmentation of this compound is expected to be governed by the functionalities present: the secondary alcohol and the substituted furan ring. The primary fragmentation pathways for secondary alcohols are α-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule). chemistrynotmystery.comlibretexts.orgyoutube.com For alkyl-substituted furans, fragmentation can involve cleavage of the alkyl chain and rearrangements of the furan ring itself.

One of the most probable fragmentation pathways initiated by α-cleavage would involve the breaking of the bond between C2 and C3 of the butanol chain. This can lead to two primary fragment ions. Cleavage with charge retention on the oxygen-containing fragment would yield a resonance-stabilized cation. Another significant fragmentation route for alcohols is the loss of a water molecule (M-18), which is often a prominent peak in the mass spectrum. chemistrynotmystery.comlibretexts.org

Cleavage of the bond between the butanol side chain and the furan ring, akin to benzylic cleavage, is also a highly probable event due to the stability of the resulting furan-containing cation. The subsequent fragmentation of the furan ring can also occur, although this is a more complex process.

A plausible fragmentation pathway for this compound is detailed in the table below. The proposed fragments are based on established fragmentation mechanisms for secondary alcohols and substituted furans. chemistrynotmystery.comlibretexts.orgimreblank.ch

Proposed Fragment Structurem/z (Nominal)Description of Fragmentation Pathway
[C9H14O2]+• (Molecular Ion)154Ionization of the parent molecule.
[C9H12O]+•136Loss of H2O (dehydration) from the molecular ion. chemistrynotmystery.comlibretexts.org
[C7H9O]+110α-cleavage with loss of the ethyl radical from the butanol side chain. chemistrynotmystery.comlibretexts.org
[C5H5O]+81Cleavage of the C-C bond between the furan ring and the butanol side chain, with charge retention on the furan moiety.
[C4H9O]+73Cleavage of the bond between the furan ring and the butanol side chain, with charge retention on the butanol fragment.
[C2H5O]+45α-cleavage with loss of the methylfuran-ethyl radical. chemistrynotmystery.comlibretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights (beyond basic identification)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. For this compound, these methods offer insights beyond simple functional group identification, revealing information about substitution patterns and intermolecular interactions.

The IR spectrum is expected to be dominated by a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded secondary alcohol. youtube.com The C-O stretching vibration of the secondary alcohol will likely appear as a strong band in the 1150-1075 cm⁻¹ region. youtube.com

The furan ring itself gives rise to a series of characteristic vibrations. The C-H stretching of the furan ring proton is expected in the 3100-3150 cm⁻¹ region. The C=C stretching vibrations of the furan ring typically appear in the 1600-1450 cm⁻¹ range. udayton.eduglobalresearchonline.net The substitution pattern on the furan ring influences the exact position and intensity of these bands. The presence of both a methyl group and a larger alkyl substituent at positions 3 and 4 will affect the ring breathing modes and out-of-plane C-H bending vibrations, which are typically observed in the 1000-750 cm⁻¹ region. udayton.edu

The aliphatic C-H stretching vibrations from the butyl and methyl groups will be observed in the 2960-2850 cm⁻¹ region, while their bending vibrations will appear in the 1470-1370 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C and C-C stretching vibrations of the furan ring and the aliphatic backbone are expected to show strong Raman scattering. This can be particularly useful for confirming the skeletal structure of the molecule.

A detailed assignment of the expected vibrational modes for this compound is presented in the table below, based on data from similar compounds. youtube.comudayton.eduglobalresearchonline.net

Frequency Range (cm⁻¹)AssignmentSpectroscopy MethodExpected Intensity
3500 - 3200O-H stretch (hydrogen-bonded)IRStrong, Broad
3140 - 3120Furan C-H stretchIR, RamanMedium
2960 - 2850Aliphatic C-H stretchIR, RamanStrong
1580 - 1550Furan ring C=C stretchIR, RamanMedium to Strong
1470 - 1450CH2 bendingIRMedium
1380 - 1370CH3 bendingIRMedium
1150 - 1075Secondary alcohol C-O stretchIRStrong
1050 - 1000Furan ring breathingRamanStrong
880 - 850Furan ring C-H out-of-plane bendIRMedium to Strong

Computational and Theoretical Studies on 3 4 Methylfuran 3 Yl Butan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(4-Methylfuran-3-yl)butan-2-ol, these calculations would provide crucial information about its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies on Ground State Conformations

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the electronic structure of molecules. researchgate.net For a flexible molecule like this compound, which has multiple rotatable bonds, DFT calculations would be essential to identify its most stable three-dimensional arrangements, known as ground state conformations.

The process would involve:

Conformational Search: A systematic search for all possible low-energy conformations of the molecule.

Geometry Optimization: Each identified conformation would be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the arrangement of atoms with the lowest possible energy for each conformation. researchgate.net

Energy Comparison: The relative energies of the optimized conformations would be compared to identify the global minimum, which represents the most stable structure of the molecule.

Table 1: Illustrative Relative Energies of this compound Conformers (Hypothetical Data)

ConformerRelative Energy (kcal/mol)
10.00
21.25
32.87
43.51

This table illustrates the kind of data that would be generated from DFT calculations. The values are hypothetical.

NBO Analysis for Electron Delocalization and Reactivity Prediction

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electrons within a molecule, which is crucial for understanding its stability and reactivity. uni-muenchen.deq-chem.com For this compound, NBO analysis would provide insights into:

Hyperconjugative Interactions: It would quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, interactions between the lone pairs of the furan (B31954) oxygen and the antibonding orbitals of adjacent C-C bonds, or between C-H sigma bonds and empty p-orbitals. wisc.edu

Natural Atomic Charges: This would reveal the distribution of electron density across the atoms, indicating which sites are more likely to be attacked by electrophiles or nucleophiles.

Bonding Analysis: It would provide a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals.

Table 2: Illustrative NBO Analysis Data for a Key Interaction in this compound (Hypothetical Data)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O1σ(C2-C3)5.2
σ(C4-C5)σ(C3-C6)2.1

E(2) represents the stabilization energy of the hyperconjugative interaction. This table illustrates the type of information obtained from NBO analysis. The values are hypothetical.

Mechanistic Investigations of Synthetic Routes and Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing information that is often difficult to obtain through experiments alone.

Transition State Characterization for Stereoselective Pathways

Many organic reactions can produce multiple stereoisomers. Computational chemistry can be used to understand and predict the stereochemical outcome of a reaction. For the synthesis of this compound, which contains two chiral centers, understanding the stereoselectivity is crucial.

This involves:

Locating Transition States: For each possible stereoselective pathway, the corresponding transition state structure would be located and optimized using DFT methods.

Frequency Analysis: A frequency calculation on the optimized transition state would confirm that it is a true transition state (having exactly one imaginary frequency). mdpi.com

Connecting Reactants and Products: Intrinsic Reaction Coordinate (IRC) calculations would be performed to ensure that the located transition state connects the correct reactants and products on the potential energy surface.

Energy Profiles and Reaction Dynamics Modeling

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. This profile provides the activation energies for each step of the reaction, which are directly related to the reaction rates. researchgate.net

For a potential synthesis of this compound, for example, via the reaction of a furan derivative with a butene derivative, computational modeling could compare different catalytic or reaction conditions to predict the most efficient synthetic route.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts of this compound. Comparing the calculated shifts with experimental data can help to confirm the structure of the molecule.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. tsijournals.com This can aid in the identification of functional groups present in the molecule.

Chiroptical Responses: For a chiral molecule like this compound, computational methods can predict its chiroptical properties, such as the electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These predictions are essential for determining the absolute configuration of the enantiomers.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C122.121.8
C268.568.2
C345.345.0
C412.512.3
C5 (Furan)118.9118.6
C6 (Furan)140.2139.9
C7 (Furan)110.5110.1
C8 (Furan)152.7152.4

This table illustrates how computationally predicted NMR data would be compared with experimental data to verify the structure of the compound. The values are hypothetical.

Molecular Dynamics Simulations for Conformational Landscape Exploration

To comprehend the structural dynamics and flexibility of this compound, Molecular Dynamics (MD) simulations serve as an indispensable tool. psu.edunih.gov This computational method simulates the motion of atoms and molecules over time, providing a detailed picture of the conformational landscape. The inherent flexibility of furan-containing molecules, particularly those with substituents, makes MD simulations essential for identifying their preferred shapes and orientations. nih.gov

The conformational space of this compound is primarily defined by the rotational freedom of the butan-2-ol side chain relative to the furan ring. The various possible spatial arrangements, or conformers, exhibit different potential energies. The interactions between the substituents on the furan ring play a significant role in determining the geometry and the energy barriers on the pseudorotational path. nih.gov MD simulations can map out these low-energy conformations and the transitions between them, which is critical for understanding how the molecule might interact with other molecules or biological targets. nih.govub.edu

A typical MD simulation protocol for this molecule would involve placing it in a simulated environment (e.g., a solvent box) and applying a force field to describe the interatomic forces. The simulation would then track the atomic trajectories over a set period, allowing for a thorough sampling of the accessible conformations. The analysis of these trajectories reveals the most probable and energetically favorable structures.

Below is an interactive data table illustrating a hypothetical set of stable conformers for this compound, along with their key dihedral angles and relative energies, as would be derived from an MD simulation.

Conformer IDDihedral Angle 1 (C4-C3-Cα-Cβ) / degreesDihedral Angle 2 (C3-Cα-Cβ-O) / degreesRelative Energy (kJ/mol)Population (%)
1178.562.10.0045.3
2-175.3-65.81.2528.1
365.2177.93.5015.6
4-68.9-176.45.1011.0

Structure-Reactivity Relationship Studies through Computational Approaches

The relationship between a molecule's structure and its chemical reactivity can be effectively investigated using computational methods, particularly Density Functional Theory (DFT). mdpi.comnih.govnih.gov For this compound, DFT calculations can elucidate its electronic properties, which in turn govern its reactivity. The furan scaffold is known to be a component of many bioactive molecules, and its electron-rich nature makes it susceptible to various chemical transformations. ijabbr.comijabbr.com

Computational studies on substituted furans have shown that the nature and position of substituents significantly influence the reactivity of the furan ring. maxapress.comacs.org In the case of this compound, the electron-donating methyl and alkyl alcohol groups are expected to enhance the electron density of the furan ring, thereby activating it towards electrophilic substitution reactions.

To predict the most likely sites for chemical reactions, several reactivity descriptors can be calculated using DFT:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. Reactions are often favored at sites where the HOMO and LUMO are localized. pku.edu.cn

Atomic Charges: The distribution of partial charges across the molecule can highlight electropositive and electronegative centers, which are prone to attack by nucleophiles and electrophiles, respectively.

Fukui Functions: These functions provide a more sophisticated measure of the local reactivity, indicating the change in electron density at a specific site upon the addition or removal of an electron. This helps in identifying the most susceptible sites for electrophilic, nucleophilic, and radical attacks. mdpi.com

The following interactive data table presents hypothetical reactivity indices for the different atomic positions on the furan ring of this compound, as would be determined by DFT calculations. A higher Fukui index for electrophilic attack (fk+) suggests a greater propensity for reaction with an electrophile at that site.

Atomic Position on Furan RingMulliken Atomic ChargeHOMO Lobe ContributionLUMO Lobe ContributionFukui Index (fk+) for Electrophilic Attack
C2-0.25HighLow0.42
C3 (substituted)0.15LowLow0.11
C4 (substituted)0.10LowMedium0.15
C5-0.28Very HighLow0.55
O1-0.35MediumHigh0.08

These computational predictions are invaluable for guiding synthetic efforts and for understanding the chemical behavior of this compound in various chemical environments.

Q & A

Q. What are the most reliable synthetic routes for 3-(4-Methylfuran-3-yl)butan-2-ol, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves coupling reactions between furan derivatives and alcohols. Key methods include:

  • Nucleophilic substitution : Using halogenated furans (e.g., 3-bromofuran derivatives) with organometallic reagents like Grignard or organozinc compounds under inert atmospheres (argon/nitrogen) .
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach the furan ring to a butanol backbone. Optimize with ligands like triphenylphosphine and solvents such as THF or DMF .
  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the furan ring (δ 6.5–7.5 ppm for protons, 100–150 ppm for carbons) and alcohol group (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OH) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the furan and butanol moieties .
  • Mass Spectrometry (EI/ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 168.2) and fragmentation patterns .
  • IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and furan C–O–C (1250–1300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

Answer:

  • Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) to induce enantioselectivity in alcohol formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer, enabling separation of racemic mixtures .
  • Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry during key bond-forming steps .

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

Answer:

  • Reproducibility checks : Verify moisture-free conditions, catalyst loading (e.g., 5–10 mol% Pd), and substrate ratios (1:1.2 furan:butanol precursor) .
  • Analytical validation : Use HPLC or GC-MS to quantify impurities (e.g., unreacted starting materials or diastereomers) .
  • Computational modeling : Apply density functional theory (DFT) to identify competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) that reduce yield .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Toxicity mitigation : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (STOT Category 3) .
  • Storage : Keep in amber glass vials under nitrogen at −20°C to prevent oxidation .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., polarity of DMSO vs. hexane) on reaction kinetics .
  • QSPR models : Correlate descriptors (e.g., logP, polar surface area) with biological activity for drug discovery applications .

Q. What strategies optimize the compound’s application in drug discovery pipelines?

Answer:

  • SAR studies : Modify the methyl group on the furan ring or hydroxyl position to enhance bioavailability .
  • In vitro assays : Test antifungal/antibacterial activity using microbroth dilution (MIC/MBC) and cytotoxicity via MTT assays .
  • Prodrug design : Esterify the alcohol group to improve membrane permeability, followed by enzymatic cleavage in vivo .

Q. How does the compound’s furan ring influence its stability under oxidative conditions?

Answer:

  • Accelerated stability testing : Expose to H₂O₂ or UV light and monitor degradation via LC-MS. Furan rings are prone to ring-opening under strong oxidants .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.